molecular formula C6H4Cl2N4 B3221308 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine CAS No. 1206849-35-5

4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B3221308
CAS No.: 1206849-35-5
M. Wt: 203.03 g/mol
InChI Key: POANETFFBMOZGF-UHFFFAOYSA-N
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Description

4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine atoms and a prop-2-yn-1-yl group in its structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines, thiols, or alcohols.

    Oxidation and Reduction: The prop-2-yn-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Addition Reactions: The triple bond in the prop-2-yn-1-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Addition Reactions: Electrophiles like halogens or hydrogen halides.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted triazines can be formed.

    Oxidation Products: Aldehydes or carboxylic acids derived from the prop-2-yn-1-yl group.

    Addition Products: Halogenated or hydrogenated derivatives of the original compound.

Scientific Research Applications

4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The chlorine atoms and the prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways by disrupting the function of key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4,6-dichloro-1,3,5-triazine: Lacks the prop-2-yn-1-yl group, making it less reactive in certain nucleophilic substitution reactions.

    4,6-dichloro-N-(methyl)-1,3,5-triazin-2-amine: Contains a methyl group instead of a prop-2-yn-1-yl group, affecting its chemical reactivity and biological activity.

    4,6-dichloro-N-(ethyl)-1,3,5-triazin-2-amine: Similar to the methyl derivative but with an ethyl group, leading to different steric and electronic effects.

Uniqueness

The presence of the prop-2-yn-1-yl group in 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine imparts unique chemical properties, such as increased reactivity in nucleophilic substitution and addition reactions

Properties

IUPAC Name

4,6-dichloro-N-prop-2-ynyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-2-3-9-6-11-4(7)10-5(8)12-6/h1H,3H2,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POANETFFBMOZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NC(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine
Reactant of Route 3
4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine

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